![molecular formula C17H26N2O2 B1339121 Tert-butyl 3-(piperidin-4-yl)benzylcarbamate CAS No. 725228-49-9](/img/structure/B1339121.png)
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl piperidin-4-ylcarbamate derivatives is typically achieved using spectroscopic methods such as LCMS, NMR (1H, 13C), IR, and sometimes X-ray diffraction studies.Chemical Reactions Analysis
Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
The physical form of similar compounds has been reported as white to yellow solid or semi-solid or lump or liquid . The molecular weight of a similar compound, tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride, is reported as 250.766 Da .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “Tert-butyl 3-(piperidin-4-yl)benzylcarbamate”, organized into detailed sections for each unique application:
PROTAC Development
This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation. PROTACs are a novel therapeutic approach that can selectively degrade pathological proteins .
Antimicrobial Agents
Arylurea derivatives of this compound have shown high antimicrobial activity, selectivity over mammalian cells, and no hemolytic properties, making them promising candidates for the development of novel antibacterial agents .
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been evaluated as novel inhibitors for corrosion of carbon steel in acidic solutions, offering potential applications in protecting metals from corrosion damage .
Antidepressant Activity
In pharmaceutical research, piperidin-4-yl carbamates have been linked to rapid conversion from prodrug to parent compound in vitro and in vivo, exhibiting antidepressant-like activity in preclinical studies .
NLRP3 Inflammasome Inhibition
The compound has been used in pharmacophore-hybridization strategies to create new chemical scaffolds capable of inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3-piperidin-4-ylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-5-4-6-15(11-13)14-7-9-18-10-8-14/h4-6,11,14,18H,7-10,12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFONSPCWQUCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467773 | |
Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
CAS RN |
725228-49-9 | |
Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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